molecular formula C12H13N3O2 B13337156 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid

1-isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B13337156
M. Wt: 231.25 g/mol
InChI Key: QHWXFYQNCQDDAF-UHFFFAOYSA-N
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Description

1-Isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid is a pyrazole-based carboxylic acid derivative characterized by an isopropyl group at the N1 position and a pyridin-3-yl substituent at the C3 position of the pyrazole ring. This structural configuration confers unique physicochemical properties, including moderate lipophilicity and hydrogen-bonding capacity due to the carboxylic acid moiety. For example, pyrazole-carboxylic acids are key precursors in histone deacetylase inhibitors (e.g., chidamide analogs) and insecticides like tetraniliprole .

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

2-propan-2-yl-5-pyridin-3-ylpyrazole-3-carboxylic acid

InChI

InChI=1S/C12H13N3O2/c1-8(2)15-11(12(16)17)6-10(14-15)9-4-3-5-13-7-9/h3-8H,1-2H3,(H,16,17)

InChI Key

QHWXFYQNCQDDAF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC(=N1)C2=CN=CC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-pyridinecarboxylic acid with hydrazine derivatives under acidic conditions to form the pyrazole ring. The isopropyl group can be introduced through alkylation reactions using isopropyl halides.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of automated reactors and stringent control of reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole-carboxylic acids exhibit diverse bioactivities and applications depending on their substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents (N1, C3) CAS Number Similarity Score* Key Properties/Applications Reference
Target Compound N1: Isopropyl; C3: Pyridin-3-yl Not provided Likely intermediate for drug/agrochemical synthesis
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid N1: Methyl; C3: Propyl 139755-99-0 0.99 High structural similarity; potential agrochemical precursor
5-Amino-1-isopropyl-1H-pyrazole-3-carboxylic acid N1: Isopropyl; C3: — (amino at C5) 1006494-49-0 0.85 Amino group introduces polarity; reduced pyridine-mediated π-π interactions
3-(Pyridin-3-yl)-1H-pyrazole-5-carboxylic acid N1: H; C3: Pyridin-3-yl 374064-01-4 Lacks isopropyl group; higher solubility but reduced steric hindrance
1-(Difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid N1: Difluoromethyl; C3: Pyridin-3-yl 2098102-66-8 Difluoromethyl enhances metabolic stability and lipophilicity
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid N1: Methyl; C3: CF3 Trifluoromethyl group increases electron-withdrawing effects

*Similarity scores (0.0–1.0) are derived from structural alignment algorithms in commercial databases .

Substituent Effects on Physicochemical Properties

  • Difluoromethyl (CAS 2098102-66-8): Enhances metabolic stability due to fluorine’s electronegativity and resistance to oxidation .
  • C3 Substituents :
    • Pyridin-3-yl : Facilitates π-π stacking interactions in biological targets (e.g., kinase inhibitors) .
    • Trifluoromethyl : Electron-withdrawing effects may alter binding affinity in enzyme active sites .

Research Findings and Mechanistic Insights

  • Synthetic Routes: Similar compounds are synthesized via Knoevenagel condensation, acylation, and cyclization reactions. For example, chidamide derivatives are prepared using CDI-mediated acylation of 4-fluorobenzene-1,2-diamine .
  • Decarboxylation : Pyrazole-carboxylic acids often undergo decarboxylation to form bioactive derivatives, as seen in the synthesis of 3-chloro-1-(pyridin-3-yl)-1H-pyrazole .

Biological Activity

1-Isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid (C₁₁H₁₃N₃O₂) is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, which combines a pyrazole ring with a pyridine moiety and a carboxylic acid functional group, allows for various biological interactions. This article explores its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and case studies.

Chemical Structure and Properties

The molecular structure of 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid can be represented as follows:

Molecular Formula C11H13N3O2\text{Molecular Formula C}_{11}\text{H}_{13}\text{N}_{3}\text{O}_{2}

Antimicrobial Activity

Research indicates that 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anti-inflammatory Activity

The compound has demonstrated significant anti-inflammatory effects, particularly through the inhibition of cyclooxygenase (COX) enzymes. It was found to reduce inflammation in various animal models.

Table 2: COX Inhibition Data

CompoundIC50 (µmol)
1-Isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid0.04 ± 0.09
Celecoxib (standard)0.04 ± 0.01

Anticancer Activity

In vitro studies have evaluated the anticancer potential of this compound against several cancer cell lines. The results suggest significant cytotoxicity, making it a candidate for further development as an anticancer agent.

Table 3: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)
MCF73.79
A54926.00
HepG20.71

The biological activity of 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid is attributed to its ability to bind to specific enzymes and receptors, modulating their activity. For instance, it inhibits COX enzymes involved in inflammatory processes and shows potential as an anticancer agent by inducing apoptosis in tumor cells.

Case Studies

Several studies have highlighted the efficacy of this compound in various experimental setups:

  • Anti-inflammatory Study : In a carrageenan-induced paw edema model, the compound significantly reduced swelling compared to the control group, indicating its anti-inflammatory potential.
  • Cancer Cell Line Study : A study on A549 lung cancer cells showed that treatment with the compound resulted in decreased cell viability and increased apoptosis rates.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, as demonstrated in analogous pyrazole derivatives. For example, Pd(PPh₃)₄-catalyzed coupling of halogenated pyrazole precursors with pyridinyl boronic acids in degassed DMF/water mixtures under inert conditions yields target compounds. Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) ensures >95% purity. Reaction temperature (80–100°C) and stoichiometric ratios (1:1.2 for boronic acid:halide) critically affect yield .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : Analyze aromatic proton signals (δ 7.5–8.5 ppm for pyridinyl groups) and pyrazole ring protons (δ 6.0–7.0 ppm). Carboxylic acid protons appear as broad singlets (δ 12–14 ppm) .
  • IR Spectroscopy : Confirm carboxylic acid functionality via O–H stretches (~2500–3000 cm⁻¹) and C=O stretches (~1700 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ for C₁₂H₁₄N₃O₂: 248.1036) .

Q. How can solubility and stability be optimized for in vitro assays?

  • Methodological Answer : Solubility screening in DMSO (10–50 mM stock solutions) followed by dilution in PBS (pH 7.4) is standard. Stability is assessed via HPLC-UV at 24/48-hour intervals under physiological conditions. For poorly soluble analogs, co-solvents (e.g., cyclodextrins) or salt formation (e.g., sodium carboxylate) improve bioavailability .

Advanced Research Questions

Q. How do variations in substituents at the 1- and 3-positions of the pyrazole ring influence physicochemical properties?

  • Methodological Answer : Substituent effects are evaluated via QSAR models. For example:

  • 1-Isopropyl : Enhances lipophilicity (logP +0.5 vs. methyl) and steric bulk, affecting binding pocket interactions .
  • 3-Pyridinyl : Introduces hydrogen-bonding capability and π-π stacking potential. Comparative studies with phenyl or furyl substituents reveal differences in solubility and target affinity .

Q. What methodologies resolve discrepancies in reported biological activity data for pyrazole-5-carboxylic acid derivatives?

  • Methodological Answer : Contradictions arise from assay variability (e.g., cell line selection, compound concentration). Standardization steps include:

  • Dose-Response Curves : IC₅₀ values across ≥3 independent replicates.
  • Target Validation : siRNA knockdown or CRISPR-Cas9 to confirm on-target effects .
  • Structural Analog Comparison : Test analogs (e.g., 4-chloro-3-ethyl derivatives) to isolate substituent-specific effects .

Q. How are interactions with biological targets (e.g., enzymes) studied mechanistically?

  • Methodological Answer : Techniques include:

  • Surface Plasmon Resonance (SPR) : Measures binding kinetics (kₐₙ, kₒff) for enzyme-inhibitor complexes .
  • X-ray Crystallography : Resolves binding modes (e.g., pyridinyl interactions with active-site residues) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of binding .

Q. What strategies mitigate side reactions during synthesis, such as dimerization or oxidation?

  • Methodological Answer :

  • Dimerization : Use of bulky bases (e.g., K₃PO₄) and low temperatures (0–4°C) suppresses nucleophilic coupling byproducts .
  • Oxidation : Addition of radical scavengers (e.g., BHT) and inert atmosphere (N₂/Ar) prevents carboxylic acid degradation .

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